3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one
Description
Properties
Molecular Formula |
C13H8N2O2 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-pyridin-4-ylpyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-11-3-6-15-8-10(11)7-12(17-13)9-1-4-14-5-2-9/h1-8H |
InChI Key |
XZTPDRCSZVBMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization and Substitution Strategies
One approach to synthesize fused pyrano-pyridine systems involves the preparation of suitable pyridine precursors followed by cyclization to form the pyran ring fused to the pyridine nucleus. For example, the use of 2-chloropyridines or pyridine N-oxides as starting materials allows for nucleophilic substitutions and ring closure under controlled conditions.
- A notable method involves the reaction of 2,2'-bipyridine N-oxides with phosphorus oxychloride to generate chloro-substituted bipyridines, which can be further transformed into fused heterocyclic systems via nucleophilic displacement and cyclization reactions.
- The hydrazine derivatives of such pyridines can be converted into azido derivatives or further reacted with malononitrile derivatives to afford pyrazolylpyridopyrimidines, illustrating the versatility of these intermediates in building complex fused ring systems.
One-Pot Multicomponent Reactions
Modern synthetic chemistry favors atom-economical and operationally simple methods. One-pot multicomponent reactions (MCRs) have been successfully applied to the synthesis of various fused heterocycles, including pyrano- and pyridopyridine derivatives.
- The Ugi–Zhu three-component reaction (UZ-3CR) has been used to assemble polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones with moderate to excellent yields (20% to 92%) using ytterbium triflate as a catalyst under microwave irradiation. While this example is for pyrrolo-pyridinones, the methodology is adaptable to related fused heterocyclic systems, including pyrano[4,3-c]pyridin-1-ones.
- Such MCRs allow for the rapid construction of the fused ring system by combining aldehydes, amines, and isocyanides or other suitable building blocks in a one-pot fashion, minimizing purification steps and improving overall efficiency.
Functional Group Transformations and Regioselective Syntheses
- The synthesis of 3-(pyridin-4-yl)-triazolo[4,3-a]pyridines, which share structural similarities with pyrano[4,3-c]pyridin-1-ones, has been achieved by mild chlorination of hydrazones using N-chlorosuccinimide (NCS) under very mild conditions, followed by characterization with NMR, FTIR, MS, and X-ray diffraction. This strategy highlights the importance of mild functional group transformations to install heterocyclic substituents.
- The regioselective formation of fused heterocyclic systems often involves the use of hydrazine derivatives reacting with aldehydes, chalcones, or enaminones to afford novel pyrazolo- or pyrano-fused pyridine derivatives with high selectivity.
Catalytic and Metal-Mediated Coupling Reactions
- Transition metal-catalyzed coupling reactions, such as nickel-catalyzed cross-couplings in N,N-dimethylformamide solvent under argon atmosphere, have been utilized to prepare substituted bipyridines and related heterocycles. These methods allow for the introduction of pyridinyl substituents at specific positions, which can then be elaborated into fused pyrano-pyridine systems.
- The use of catalysts like ytterbium triflate and microwave irradiation enhances reaction rates and yields, demonstrating the integration of modern catalytic methods in heterocycle synthesis.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The use of phosphorus oxychloride with bipyridine N-oxides leads to mixtures of chloro isomers, which upon further treatment yield pyrano- and related fused heterocyclic systems with good purity and crystallinity.
- Multicomponent reactions such as the Ugi–Zhu reaction provide a versatile platform for the synthesis of fused pyrano[4,3-c]pyridin-1-ones and related heterocycles, with the ability to introduce diverse substituents and functional groups, enhancing biological activity potential.
- Mild chlorination of hydrazones using NCS under ambient conditions allows for the selective formation of pyridinyl-substituted fused heterocycles, facilitating structural diversification.
- Catalytic methods employing nickel complexes and zinc powder in polar aprotic solvents under inert atmosphere enable the formation of key intermediates, which are crucial for the construction of the pyrano[4,3-c]pyridin-1-one framework.
- The biological relevance of these compounds, as indicated by neurotropic activity studies in related fused heterocyclic systems, underscores the importance of efficient synthetic methods to access diverse analogs for pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyrano derivatives.
Scientific Research Applications
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound has potential as a bioactive molecule in drug discovery and development.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Iodo-3-phenyl-1H-pyrano[4,3-c]pyridin-1-one
- Synthesis: Prepared via iodolactonization of 3-(phenylethynyl)isonicotinic acid, yielding 6-endo-dig cyclization products.
- Key Differences : The iodine and phenyl substituents contrast with the pyridin-4-yl group in the target compound. Iodine allows further cross-coupling (e.g., Suzuki reactions), whereas the pyridin-4-yl group may enhance target binding in biological systems.
Pyrano[4,3-c]pyrazoles and Pyrazolo[4,3-c]pyridines
- Synthesis : Hybrid systems combining pyrazole with pyrone or pyridine. Synthesized via cyclocondensation reactions, confirmed by IR and ¹H-NMR .
- The pyridin-4-yl group in the target compound could improve activity due to increased electron density and binding affinity .
Thieno[2,3-c]pyran-7-ones and Pyrano[3’,4’:4,5]imidazo[1,2-a]pyridin-1-ones
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
